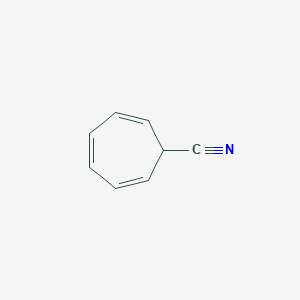
Cresyl violet acetate
Übersicht
Beschreibung
Cresyl violet acetate, also known as oxazine 9, is a small diaminobenzooxazine dye that has a planar conjugated system of moderate size . It is used as a stain for nerve cells and tissue spinal cord section, brain paraffin, cells, and granules . It is also useful to measure pyruvate dehydrogenase complex activity when its acetylation is coupled with acetyl-CoA production .
Synthesis Analysis
The synthesis of Cresyl violet acetate involves dissolving it to a final concentration of 1% (wt/vol) in ethanol . Another method involves creating an acetate buffer by combining solutions of glacial acetic acid and sodium acetate in a 9:1 ratio and titrating to pH 3.7. This buffer is then combined with 1% cresyl violet in a 1:1 ratio to make cresyl violet acetate stain .Chemical Reactions Analysis
Cresyl violet acetate is used in biology and medicine as a histological stain. It is an effective and reliable stain used for light microscopy sections. Initially, tissue sections are “defatted” by passing through graded dilutions of ethanol. Then, they are rehydrated by passing back through decreasing concentrations of ethanol .Physical And Chemical Properties Analysis
Cresyl violet acetate has a molecular weight of 321.3 g/mol . Its molecular formula is C18H15N3O3 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 0 . Its exact mass is 321.11134135 g/mol . The InChI is InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14 (7-9)20-15-8-12 (18)10-3-1-2-4-11 (10)16 (15)19-13;1-2 (3)4/h1-8,18H,17H2;1H3, (H,3,4) .Wissenschaftliche Forschungsanwendungen
Nissl Staining
Cresyl Violet Acetate is widely used in Nissl staining . This technique is used to visualize sections of the spinal cord and brain . The stain binds to Nissl bodies in neurons, allowing researchers to study the cytoarchitecture of these cells in detail .
Neuroanatomical Investigations
In neuroanatomical investigations , Cresyl Violet Acetate is used for the demonstration of nuclei and Nissl substance . This helps in the detailed study of the structure and function of neurons .
Staining of Sex Chromatin
Cresyl Violet Acetate is used for the staining of sex chromatin . This application is particularly useful in genetic and cytogenetic research, helping scientists to differentiate between the X and Y chromosomes .
Identification of Helicobacter
The stain is also used in the identification of Helicobacter , a genus of bacteria that has been linked to various gastrointestinal diseases, including peptic ulcers and gastric cancer .
Diagnostic Stain in Endoscopic Procedures
Cresyl Violet Acetate is used diagnostically as a vital stain in endoscopic procedures . This allows clinicians to visualize and assess the health of tissues during these procedures .
Staining of Nerve Cells and Tissue
Cresyl Violet Acetate is used as a stain for nerve cells and tissue spinal cord section, brain paraffin, cells and granules . This helps in the detailed study of the structure and function of these cells .
Measurement of Pyruvate Dehydrogenase Complex Activity
Cresyl Violet Acetate is also useful to measure pyruvate dehydrogenase complex activity when its acetylation is coupled with acetyl-CoA production . This application is particularly useful in metabolic research, helping scientists to understand the role of this enzyme complex in energy production .
Wirkmechanismus
Target of Action
Cresyl Violet Acetate primarily targets the Nissl substance in the cytoplasm of neurons . The Nissl substance, also known as Nissl bodies or granules, is essentially rough endoplasmic reticulum with rosettes of free ribosomes, and is responsible for protein synthesis in the neuron .
Mode of Action
Cresyl Violet Acetate operates by binding to the Nissl substance in neurons . This compound is a basic aniline dye that stains RNA blue, thereby highlighting important structural features of neurons . The Nissl substance appears dark blue due to the staining of ribosomal RNA, giving the cytoplasm a mottled appearance .
Biochemical Pathways
The primary biochemical pathway affected by Cresyl Violet Acetate is protein synthesis. By staining the Nissl substance, Cresyl Violet Acetate highlights the sites of protein synthesis within the neuron . This staining allows for the visualization of neuronal structure and the distribution of protein synthesis machinery within the cell .
Pharmacokinetics
It is known that the compound is used in histological staining procedures, which typically involve the application of the stain to fixed tissue sections . The stain is then differentiated and the tissue is dehydrated before being viewed under a microscope .
Result of Action
The primary result of Cresyl Violet Acetate’s action is the staining of Nissl substance in neurons, which allows for the visualization of neuronal structures . This staining is often used in research to count the number of cells, measure the size of lesions, or verify the placement of cannula implants or electrodes . It is also used in diagnostics as a vital stain .
Action Environment
The action of Cresyl Violet Acetate is influenced by the preparation and treatment of the tissue sections it is applied to. For instance, tissue sections are typically “defatted” by passing through graded dilutions of ethanol, then rehydrated before the application of the stain . The environment in which Cresyl Violet Acetate is stored can also affect its efficacy and stability. It is recommended to store Cresyl Violet Acetate at room temperature .
Safety and Hazards
Zukünftige Richtungen
Cresyl violet acetate is designed for staining Nissl substance in neurons on formalin-fixed, paraffin-embedded tissue. Nissl granules are purple, nuclei of neuroglia and endothelial cells are slightly bluer than Nissl granules . It is expected that Cresyl violet acetate will continue to be used in various biological and medical applications due to its effectiveness as a stain and its affordability .
Eigenschaften
IUPAC Name |
(9-aminobenzo[a]phenoxazin-5-ylidene)azanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,18H,17H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWSHLFAYRXNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909331 | |
| Record name | Cresyl violet acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep green powder; [MSDSonline] | |
| Record name | Cresyl violet acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8336 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cresyl violet acetate | |
CAS RN |
10510-54-0 | |
| Record name | Cresyl violet acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010510540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cresyl violet acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-diaminobenzo[b]phenoxazinylium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cresyl Violet Acetate interact with biological samples for visualization purposes?
A1: Cresyl Violet Acetate acts as a metachromatic dye, meaning it can stain different tissues with varying colors, enabling differentiation. Its cationic nature allows it to bind to negatively charged components in cells and tissues, such as nucleic acids (DNA and RNA) and acidic polysaccharides. This interaction forms the basis for its use in histological staining procedures. []
Q2: What are the specific applications of Cresyl Violet Acetate in histological staining?
A2: CVA is widely used to stain neuron cell bodies, specifically Nissl substance (rough endoplasmic reticulum) within the cytoplasm. This allows researchers to visualize and study neuronal morphology and density. [, ] It has also been employed in visualizing other tissues like cartilage and glandular tissue. []
Q3: Can Cresyl Violet Acetate be used in combination with other techniques for enhanced visualization?
A3: Yes, CVA can be combined with laser capture microdissection for isolating specific cell populations, such as renal vasculature smooth muscle and glomeruli podocytes, from stained tissue sections. This facilitates targeted RNA extraction and gene expression analysis. [] CVA also serves as a fluorophore in confocal laser scanning microscopy, potentially enabling in-vivo histopathology. []
Q4: Are there any limitations to using Cresyl Violet Acetate for staining?
A4: While generally effective, the staining effectiveness of CVA can be influenced by factors like concentration and tissue type. For instance, achieving homogeneous dye absorption in gastric mucosa might require higher CVA concentrations compared to esophageal mucosa. []
Q5: Can Cresyl Violet Acetate be used to visualize specific cellular structures other than neurons?
A5: While predominantly used for neuron visualization, CVA can stain various cellular components due to its affinity for negatively charged molecules. Researchers have used it to highlight structures like cell membranes [] and to visualize cell differentiation stages in plants, such as the lignification process in xylem cells. [, ]
Q6: What is the molecular formula and weight of Cresyl Violet Acetate?
A6: The molecular formula of Cresyl Violet Acetate is C16H15N3O3. Its molecular weight is 297.31 g/mol. []
Q7: What are the spectroscopic characteristics of Cresyl Violet Acetate?
A7: Cresyl Violet Acetate exhibits characteristic absorbance spectra, which can be used for its identification and quantification. The specific absorbance peaks may vary depending on the solvent and the presence of other components. [, , ]
Q8: How does the chemical structure of Cresyl Violet Acetate influence its properties?
A8: The presence of amino and imino groups in the CVA molecule contributes to its basicity and its ability to form salts with acids, like acetate. These structural features also play a role in its interaction with biological targets and its spectroscopic properties. []
Q9: What methods are used to purify Cresyl Violet Acetate?
A9: Preparative column liquid chromatography, utilizing silica gel as the stationary phase and a chloroform:methanol gradient elution, can effectively separate and purify CVA from mixtures. This method can yield high purity CVA for research and analytical purposes. []
Q10: What factors can affect the stability of Cresyl Violet Acetate solutions?
A10: While specific studies on CVA solution stability are limited in the provided research, factors like exposure to light, temperature variations, and pH changes can potentially degrade dyes over time. It's generally advisable to store dye solutions according to manufacturer recommendations to preserve their quality.
Q11: Can Cresyl Violet Acetate be used in material science applications?
A11: Yes, research indicates CVA's potential in nanotechnology and material science. For instance, it can be incorporated into Langmuir-Blodgett films with nano clay mineral layers. This can modify the dye's aggregation behavior and potentially lead to novel applications in sensing or optoelectronics. []
Q12: How is Cresyl Violet Acetate used in SERS applications?
A12: CVA acts as a Raman reporter molecule in Surface-Enhanced Raman Scattering (SERS). Its interaction with specifically designed SERS-active nanoparticles, such as gold nanoparticles, leads to enhanced Raman signals, enabling the detection of target molecules with high sensitivity. This has applications in biosensing and environmental monitoring. [, , ]
Q13: What are the safety considerations associated with handling Cresyl Violet Acetate?
A13: While considered relatively safe for laboratory use, appropriate personal protective equipment should be worn when handling CVA solutions. Information regarding specific hazards and safety precautions can be found in the material safety data sheet provided by the manufacturer.
Q14: Are there alternative dyes or methods available that can replace Cresyl Violet Acetate in certain applications?
A15: Yes, depending on the specific application, alternative dyes with similar staining properties, like cresyl echt violet or cresyl fast violet, may be available. [] Additionally, alternative visualization techniques, such as immunohistochemistry or fluorescence microscopy, might be more suitable depending on the research question and available resources.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






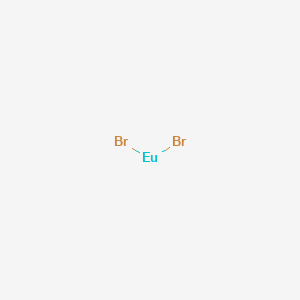
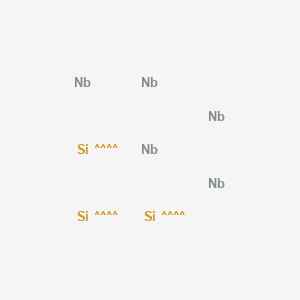
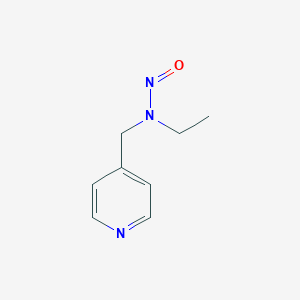

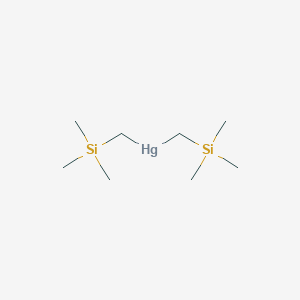
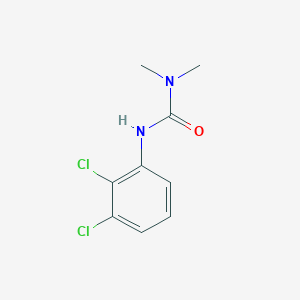

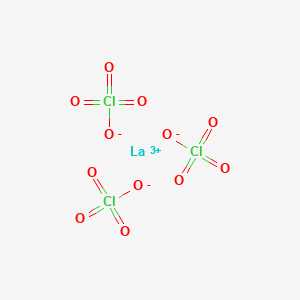
![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)

